Anazolene sodium

Descripción general

Descripción

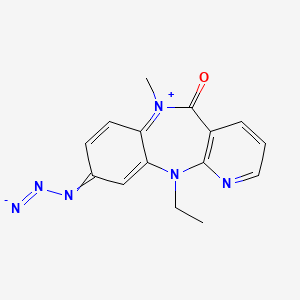

Anazolene Sodium, also known as Acid Blue 92, is a dark-blue powder with a molecular weight of 695.59 . It is often used in the dyeing and preservation of fish and meat products .

Molecular Structure Analysis

The molecular formula of this compound is C26H16N3Na3O10S3 . This compound has a molecular weight of 695.57 .

Chemical Reactions Analysis

This compound has an absorbance peak at 221 nm . This suggests that it interacts with light in the ultraviolet region of the spectrum, which is a characteristic of many dyes.

Physical And Chemical Properties Analysis

This compound is a dark-blue powder . It is highly soluble in water and has a weakly basic pH of about 9 . It is also soluble in liquid ammonia and slightly soluble in organic solvents such as ethanol, methanol, and ether .

Aplicaciones Científicas De Investigación

Degradación Sonoquímica de Colorantes Azo

El anazolene sodium se ha utilizado en el estudio de la degradación sonoquímica de colorantes azo . Este proceso implica el uso de ondas ultrasónicas para acelerar la degradación de contaminantes en presencia de un sono-catalizador. La investigación ha demostrado que las nanoestructuras de CdSe dopadas con disprosio pueden mejorar la eficiencia de la degradación sonoquímica del this compound, logrando una eficiencia de decoloración del 91.32% después de 90 minutos . Esta aplicación es significativa en la ciencia ambiental para el tratamiento de aguas residuales que contienen colorantes azo.

Investigación de los Mecanismos de Radicales Libres

El proceso de degradación del this compound se ha utilizado para comprender los mecanismos de generación y control de radicales libres . Al agregar captadores de radicales como cloroformo, sulfato, cloruro y etanol, los investigadores pueden estudiar el impacto en la eficiencia de degradación, obteniendo así información sobre el papel de los radicales libres en los procesos ambientales .

Estudios de Reutilización del Catalizador

La interacción del this compound con los sono-catalizadores proporciona datos valiosos sobre la reutilización de los catalizadores en reacciones químicas . La capacidad de reutilizar los catalizadores sin una pérdida significativa de actividad es crucial para desarrollar procesos industriales sostenibles y rentables.

Modelado Cinético Empírico

La degradación sonoquímica del this compound se ha modelado empíricamente para predecir las constantes de pseudo primer orden bajo varias condiciones operativas . Este modelado es esencial para escalar los hallazgos de laboratorio a aplicaciones del mundo real, permitiendo la optimización de las condiciones de reacción en entornos industriales.

Efectos de la Disolución de Gases

La investigación que involucra el this compound ha explorado los efectos de los gases disueltos en la degradación sonoquímica . Comprender cómo los diferentes gases influyen en el proceso de degradación puede conducir a métodos más eficientes para tratar el aire y el agua contaminados.

Mejora de la Actividad Fotocatalítica

El estudio del this compound ha contribuido al desarrollo de fotocatalizadores con mayor actividad . Al dopar las nanoestructuras de CdSe con disprosio, los investigadores han podido aumentar el rendimiento fotocatalítico, lo cual es beneficioso para aplicaciones como la conversión de energía solar y la remediación ambiental.

Mecanismo De Acción

Target of Action

Anazolene sodium, also known as Antazoline, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating physiological responses to histamine, a biogenic amine involved in local immune responses and acting as a neurotransmitter in the central nervous system .

Mode of Action

This compound acts as an antagonist at the Histamine H1 receptor . This interaction leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway. By blocking the Histamine H1 receptor, this compound inhibits the normal signaling of histamine, which can lead to various downstream effects depending on the specific physiological context .

Pharmacokinetics

Like many drugs, its bioavailability, distribution, metabolism, and excretion (adme properties) would be expected to significantly impact its therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of histamine signaling. By blocking the Histamine H1 receptor, this compound can mitigate the physiological effects of histamine, such as inflammation and allergic responses .

Análisis Bioquímico

Biochemical Properties

Anazolene sodium plays a significant role in various biochemical reactions due to its ability to interact with multiple biomolecules. It has an absorbance peak at 221 nm, which makes it useful in spectrophotometric analyses . This compound interacts with enzymes, proteins, and other biomolecules through binding interactions. For instance, it can bind to albumin in human plasma, which affects its distribution and stability in the bloodstream . Additionally, this compound can interact with various enzymes involved in metabolic pathways, influencing their activity and function.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activation status of immune cells, such as T helper cell subsets and innate immune cells, in tissues like the skin and other target organs . This compound can also impact the composition of the intestinal microbiota, indirectly affecting immune cell function . Furthermore, this compound has been shown to influence the expression of genes related to stress responses and metabolic processes.

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, altering their catalytic activity and affecting metabolic pathways . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is stable in aqueous solutions and is not significantly affected by light . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro and in vivo studies, this compound has been observed to maintain its activity over extended periods, but its degradation products may have different biological effects . The stability and degradation of this compound are crucial factors to consider when interpreting experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing diagnostic accuracy in medical applications . At high doses, it may exhibit toxic or adverse effects. For example, in mice, the lethal dose (LD50) of this compound administered intravenously is 450 mg/kg . Threshold effects and dose-dependent responses are important considerations when evaluating the safety and efficacy of this compound in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For instance, this compound can influence the glycolytic pathway and the tricarboxylic acid cycle, impacting energy production and cellular metabolism. The interactions of this compound with metabolic enzymes are critical for understanding its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with sodium-dependent transport mechanisms, such as the sodium-potassium ATPase, to regulate its intracellular concentration and distribution . Additionally, binding to plasma proteins, such as albumin, affects its localization and accumulation in different tissues . Understanding the transport and distribution of this compound is essential for optimizing its use in diagnostic and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications For example, this compound may localize to the cytoplasm, nucleus, or mitochondria, depending on the cellular context and experimental conditions

Propiedades

| { "Design of the Synthesis Pathway": "Anazolene sodium can be synthesized through a three-step reaction pathway involving the condensation of 2-aminopyridine with 2-bromoacetophenone, followed by reduction and sodium salt formation.", "Starting Materials": [ "2-aminopyridine", "2-bromoacetophenone", "Sodium borohydride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2-aminopyridine with 2-bromoacetophenone in ethanol to form 2-(2-phenyl-2-oxoethyl)aminopyridine.", "Step 2: Reduction of 2-(2-phenyl-2-oxoethyl)aminopyridine with sodium borohydride in ethanol to form 2-(2-phenylethyl)aminopyridine.", "Step 3: Formation of anazolene sodium by reacting 2-(2-phenylethyl)aminopyridine with sodium hydroxide in water and then adding sodium chloride to precipitate the product." ] } | |

Número CAS |

3861-73-2 |

Fórmula molecular |

C26H19N3NaO10S3 |

Peso molecular |

652.6 g/mol |

Nombre IUPAC |

trisodium;4-[(4-anilino-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C26H19N3O10S3.Na/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39;/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39); |

Clave InChI |

OIGCDJDTHOEGAB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

SMILES canónico |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O.[Na] |

Apariencia |

Solid powder |

Otros números CAS |

3861-73-2 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Anazolene sodium; Anazolenum natricum; Acid Wool Blue RL; Wool Blue RL; NSC 47734; NSC-47734; NSC47734; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

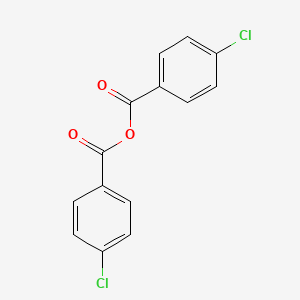

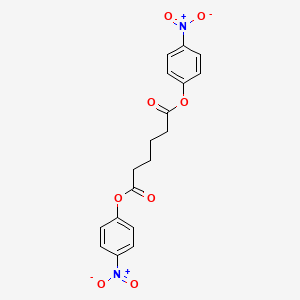

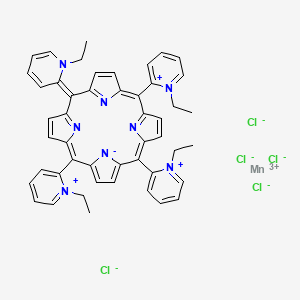

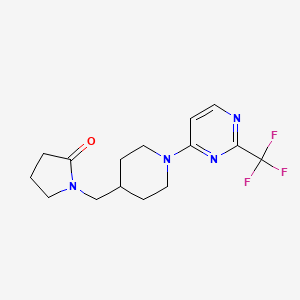

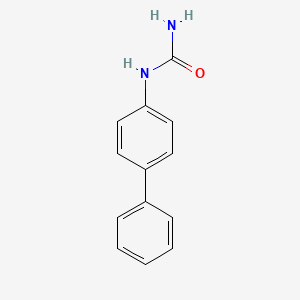

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol](/img/structure/B1667303.png)